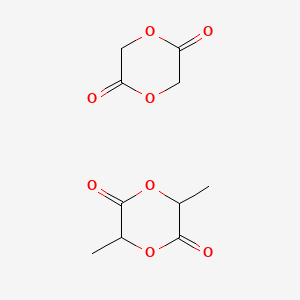
Vicryl
Descripción general
Descripción
Vicryl (polyglactin 910) is an absorbable, synthetic, usually braided suture, manufactured by Ethicon Inc., a subsidiary of Johnson and Johnson . It is indicated for soft tissue approximation and ligation . The suture holds its tensile strength for approximately two to three weeks in tissue and is completely absorbed by acid hydrolysis within 8-10 weeks .
Synthesis Analysis
Researchers at Ethicon modified the existing PGA synthesis and, by adding lactic acid, easily obtained PLGA. Vicryl®, a bioresorbable suture based on PLGA, was launched on the market by Ethicon in 1974 .Molecular Structure Analysis
Vicryl is a copolymer of lactide (a cyclic diester of lactic acid) and glycolide (a cyclic diester of glycolic acid) . In practice, Vicryl comes braided, dyed or undyed .Chemical Reactions Analysis
Vicryl and other polyglycolic-acid sutures may also be treated for more rapid breakdown (“Vicryl Rapide”) in rapidly healing tissues such as mucous membrane or impregnated with triclosan (“Vicryl Plus Antibacterial”) to provide antimicrobial protection of the suture line .Physical And Chemical Properties Analysis
Vicryl is a smooth, synthetic, absorbable suture that passes through tissue readily with minimal drag, and facilitates ease of handling, smooth tie down, and unsurpassed knot security . It is available in two colors: dyed (purple) and undyed (white) .Aplicaciones Científicas De Investigación
Craniotomy Surgery
Vicryl Plus: , an absorbable antibacterial suture, has been shown to reduce wound-related complications in craniotomy surgery. Its properties such as absorbability, non-irritation to tissues, and antibacterial characteristics promote wound healing and do not require suture removal, which can be painful .
Abdominal and Orthopedic Surgery
Studies have indicated that Vicryl Plus sutures can decrease the incidence of adverse reactions related to wounds in abdominal and orthopedic surgeries. This is particularly beneficial in surgeries with high infection risks and where wound healing is critical .
Antibiotic-Free Antibacterial Surgical Sutures
Vicryl sutures have been coated with bioactive glass containing composite coatings to provide an antibiotic-free antibacterial function. These coatings release ions that have an antibacterial effect against both Gram-positive and Gram-negative bacteria, highlighting their potential in reducing post-surgical infections .
Bioactive Glass Containing Composite Coatings
The development of bioactive glass containing composite coatings for Vicryl sutures represents a significant advancement. These coatings are designed to form hydroxyl-carbonate-apatite on their surfaces after immersion in body fluids, which is indicative of their bioactivity and ability to integrate with biological tissues .
Guided Tissue Regeneration (GTR) and Guided Bone Regeneration (GBR)
Vicryl is used in GTR and GBR applications due to its polymeric nature. It acts as a barrier material, working on the principle of epithelial cell exclusion to allow periodontal ligament and alveolar bone cells to repopulate the defect before the normally faster epithelial cells .
Suture Material for Routine Medical Procedures
Vicryl is widely used in routine medical procedures such as skin laceration closure and organ transplantation. Its popularity is due to its good mechanical properties, high reproducibility, and minimal tissue reaction, making it a reliable choice for surgeons .
Mecanismo De Acción
Target of Action
Vicryl, also known as polyglactin 910, is a synthetic, absorbable, usually braided suture . It is primarily used for soft tissue approximation and ligation . The primary targets of Vicryl are the tissues that need to be approximated or ligated during surgical procedures .
Mode of Action
Vicryl sutures interact with their targets (tissues) by providing mechanical support and holding the tissue edges together to promote healing . The suture maintains its tensile strength for approximately two to three weeks in tissue . It is completely absorbed by acid hydrolysis within 8-10 weeks .
Biochemical Pathways
It is known that vicryl is absorbed in the body through acid hydrolysis . This process involves the breaking down of the suture material by the action of water and body’s natural acids, leading to the eventual absorption and disappearance of the suture over time .
Pharmacokinetics
The pharmacokinetics of Vicryl involve its absorption, distribution, metabolism, and excretion (ADME). After being placed in tissue, Vicryl retains significant tensile strength for about two to three weeks . It is then gradually absorbed by the body through acid hydrolysis over a period of 8-10 weeks
Result of Action
The primary result of Vicryl’s action is the successful approximation and ligation of tissues during surgical procedures . By holding the tissue edges together, Vicryl sutures facilitate the natural healing process of the body. Over time, as the tissue heals, the suture is absorbed by the body, eliminating the need for suture removal .
Action Environment
The action, efficacy, and stability of Vicryl can be influenced by various environmental factors. For instance, Vicryl is contraindicated in the closure of any cutaneous wound exposed to the air, as it draws moisture from the healing tissue to the skin and allows bacteria and irritants to migrate into the wound . This can lead to high reactivity to the contaminants, poor wound healing, and eventually infection . Therefore, the environment in which Vicryl is used plays a crucial role in its effectiveness and safety.
Safety and Hazards
While Vicryl is generally safe, its use is contraindicated in the closure of any cutaneous wound exposed to the air, as it draws moisture from the healing tissue to the skin and allows bacteria and irritants to migrate into the wound. This may lead to high reactivity to the contaminants, poor wound healing, and eventually infection .
Propiedades
IUPAC Name |
3,6-dimethyl-1,4-dioxane-2,5-dione;1,4-dioxane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4.C4H4O4/c1-3-5(7)10-4(2)6(8)9-3;5-3-1-7-4(6)2-8-3/h3-4H,1-2H3;1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSKNASZPVZHEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(C(=O)O1)C.C1C(=O)OCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26780-50-7, 107131-72-6 | |
| Record name | Poly-(DL)-lactide-co-glycolide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26780-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, polymer with 1,4-dioxane-2,5-dione, block | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107131-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80910517 | |
| Record name | 1,4-Dioxane-2,5-dione--3,6-dimethyl-1,4-dioxane-2,5-dione (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80910517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
107760-14-5 | |
| Record name | 1,4-Dioxane-2,5-dione--3,6-dimethyl-1,4-dioxane-2,5-dione (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80910517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





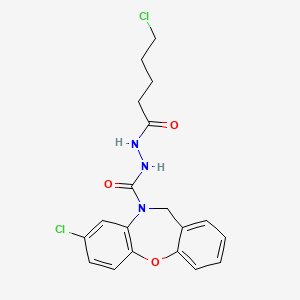
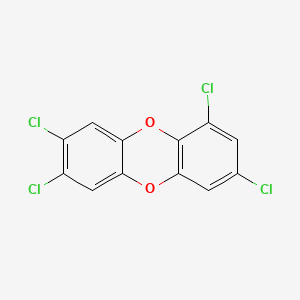
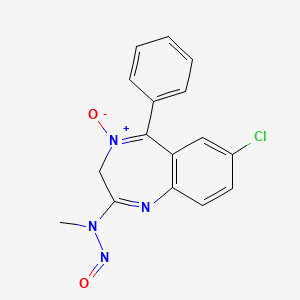
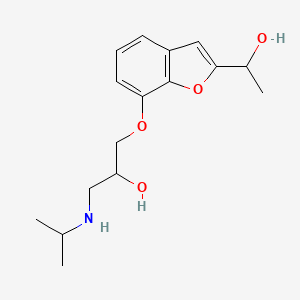
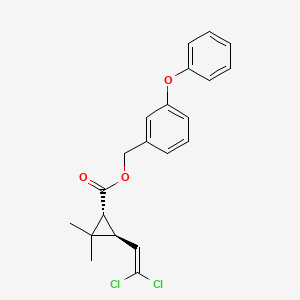
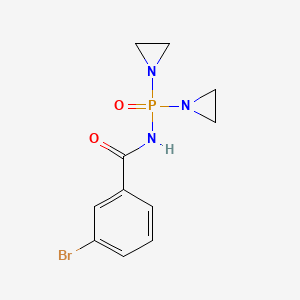
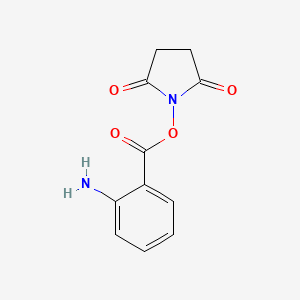

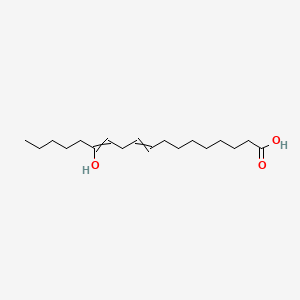

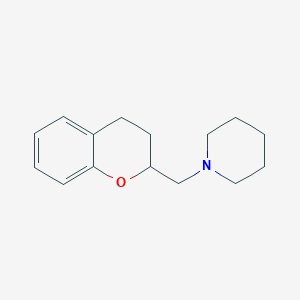
![[(3R,4R,5R)-2-[5-(4-Bromo-2,3-dioxobutyl)sulfanyl-1H-imidazo[2,1-f]purin-3-ium-3-yl]-4-hydroxy-5-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B1216758.png)